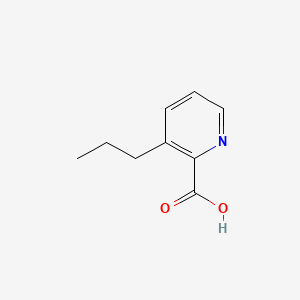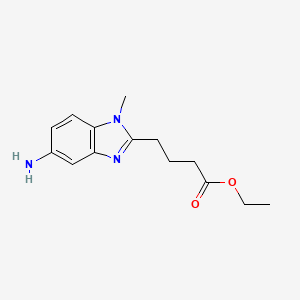
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromobutyl and bromobutoxy groups attached to the quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Bromobutyl and Bromobutoxy Groups: The bromobutyl and bromobutoxy groups can be introduced through nucleophilic substitution reactions. For example, the quinoline core can be reacted with 4-bromobutyl bromide and 4-bromobutoxy bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromobutyl and bromobutoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Complex quinoline-based structures with extended conjugation.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.
Materials Science: Quinoline derivatives are known for their photophysical properties and can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition or receptor binding.
Chemical Biology: The compound can be used in chemical biology research to investigate cellular pathways and molecular mechanisms.
Wirkmechanismus
The mechanism of action of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromobutyl and bromobutoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the quinoline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobutoxybenzene: A compound with a similar bromobutoxy group but a different core structure.
Benzyl 4-bromobutyl ether: A compound with a similar bromobutyl group but a different core structure.
4-Bromobutyl 3-(4-bromobutoxy)-4-methoxybenzoate: A compound with similar bromobutyl and bromobutoxy groups but a different core structure.
Uniqueness
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is unique due to its specific combination of bromobutyl and bromobutoxy groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWILAFYJFYBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696204 |
Source


|
| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-56-8 |
Source


|
| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562364.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)






